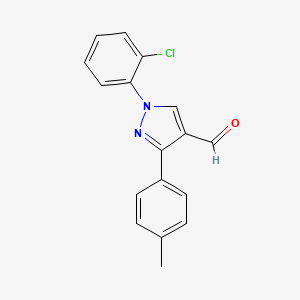
1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CPMPC) is a synthetic compound with a wide range of applications in scientific research. This compound is used in various biological and chemical processes, as well as in the synthesis of other compounds. CPMPC has a unique structure, consisting of two aryl rings, one phenyl ring, and a pyrazole ring, which makes it an attractive target for research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- The compound has been utilized in the synthesis of novel pyrazolines and their crystal structures. These pyrazolines were synthesized by condensing chalcones with hydrazine hydrate in the presence of various acids. The structures of these compounds were characterized using X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and substituted rings, indicating the molecular arrangement and stability of the compounds (Loh et al., 2013).
Catalysis and Intermediate Formation 2. The compound has been used as an intermediate in the synthesis of various chemical structures, including 2-alkyloxypyridine-3-carbonitriles linked pyrenyl-pyrazole functions. This was achieved through a reaction with different methyl aryl ketones, demonstrating the compound's utility in forming complex structures with potential applications in materials science and organic chemistry (Khalifa et al., 2017).
Antimicrobial and Biological Investigations 3. Some derivatives of the compound have been synthesized and investigated for their antimicrobial properties. For instance, pyrazole-appended quinolinyl chalcones containing the compound demonstrated promising antimicrobial properties, highlighting the potential of the compound in developing new antibacterial and antifungal agents. The compounds also showed moderate antioxidant activity, further expanding their potential application in the medical and pharmaceutical fields (Prasath et al., 2015).
Material Synthesis and Modification 4. The compound has been used in the environmentally benign synthesis of 3-methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]-1-phenylpyrazolin-5-(4H)-ones in an ionic liquid, showcasing its utility in green chemistry and the synthesis of materials with potential applications in various industries (Hangarge & Shingare, 2003).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCUPUUSXGKGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


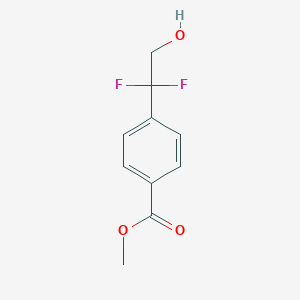


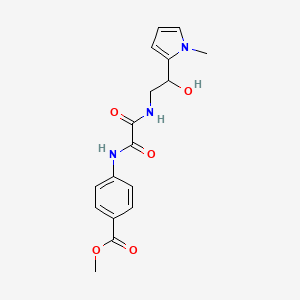
![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)

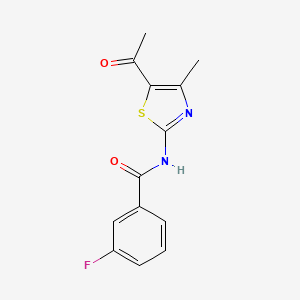

![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)
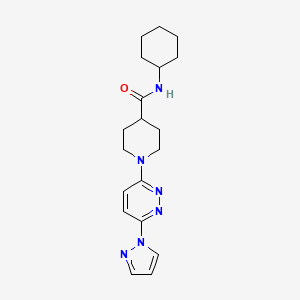
![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2360226.png)
